1-ethyl-N-[(5-phenylfuran-2-yl)methyl]tetrazol-5-amine
Overview
Description
1-ethyl-N-[(5-phenylfuran-2-yl)methyl]tetrazol-5-amine is a compound that belongs to the class of tetrazoles, which are known for their diverse applications in medicinal and pharmaceutical chemistry Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[(5-phenylfuran-2-yl)methyl]tetrazol-5-amine can be approached through various methods. One common method involves the use of click chemistry, which is known for its efficiency and mild reaction conditions. The synthesis typically involves the reaction of an azide with an alkyne to form the tetrazole ring. The reaction conditions often include the use of copper(I) catalysts and solvents such as water or acetonitrile .
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often involves scalable and eco-friendly methods. These methods may include the use of continuous flow reactors and green solvents to ensure high yields and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[(5-phenylfuran-2-yl)methyl]tetrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles or nucleophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
1-ethyl-N-[(5-phenylfuran-2-yl)methyl]tetrazol-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a bioisostere for carboxylic acids.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(5-phenylfuran-2-yl)methyl]tetrazol-5-amine involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner. This binding can lead to the inhibition or activation of specific biological pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
5-phenyl-1H-tetrazole: Similar in structure but lacks the furan ring and ethyl group.
1-ethyl-5-methyl-1H-tetrazole: Similar in structure but lacks the phenyl and furan groups.
5-(2-furyl)-1H-tetrazole: Similar in structure but lacks the phenyl group and ethyl group.
Uniqueness
The combination of these functional groups with the tetrazole ring enhances its reactivity and potential biological activities .
Properties
IUPAC Name |
1-ethyl-N-[(5-phenylfuran-2-yl)methyl]tetrazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c1-2-19-14(16-17-18-19)15-10-12-8-9-13(20-12)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBSSNKITSNWDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)NCC2=CC=C(O2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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